molecular formula C22H25N3O8S B6493369 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872880-75-6

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B6493369
CAS No.: 872880-75-6
M. Wt: 491.5 g/mol
InChI Key: QJSODSQNVFFEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a structurally complex ethanediamide derivative. Its core structure comprises a 1,3-benzodioxole moiety linked via a methylene group to one amide nitrogen, while the other amide nitrogen is connected to a 1,3-oxazinan ring bearing a 4-methoxybenzenesulfonyl substituent. Characterization methods such as NMR, MS, and X-ray crystallography (commonly facilitated by software like SHELXL and ORTEP ) would be critical for confirming its structure.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O8S/c1-30-16-4-6-17(7-5-16)34(28,29)25-9-2-10-31-20(25)13-24-22(27)21(26)23-12-15-3-8-18-19(11-15)33-14-32-18/h3-8,11,20H,2,9-10,12-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSODSQNVFFEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Compounds

Compound Name / ID Key Structural Features Biological Activity Key Differences from Target Compound
QOD (N-(2H-1,3-Benzodioxol-5-yl)-N’-[2(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide) Ethanediamide core, benzodioxolyl, tetrahydroquinolinyl Falcipain inhibition (antimalarial) Quinolinyl group replaces oxazinan-sulfonyl moiety
Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide) Benzamide core, ethoxymethoxy, dichlorophenyl Pesticide (herbicide) Lacks ethanediamide linker and oxazinan ring
Sulfentrazone (N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) Sulfonamide, triazolyl, dichlorophenyl Herbicide Triazolyl substituent instead of benzodioxolyl group
5-(4,4-Dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide Sulfonamide, thiazolidin-trioxo, methoxybenzenesulfonyl Unspecified (structural analogue) Thiazolidin-trioxo replaces oxazinan ring

Key Observations :

  • The 4-methoxybenzenesulfonyl group in the target compound introduces strong electron-withdrawing effects, which may improve metabolic stability relative to non-sulfonylated analogues.
  • Heterocyclic variations (e.g., oxazinan vs. triazolyl in sulfentrazone ) significantly alter biological specificity, underscoring the importance of ring electronics and substituent positioning.

Computational Similarity Analysis

Molecular networking based on MS/MS fragmentation patterns and Tanimoto scores (using MACCS or Morgan fingerprints ) provides insights into structural relationships:

  • The target compound’s benzodioxolyl-methyl-ethanediamide moiety generates fragmentation ions akin to QOD , yielding high cosine scores (>0.8), indicative of shared bioactivity .
  • In contrast, low similarity scores (<0.3) with etobenzanid reflect divergent core structures (ethanediamide vs. benzamide) and applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.